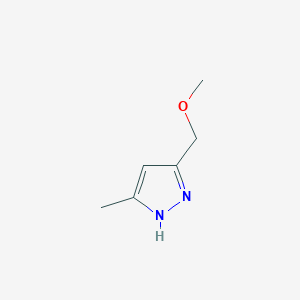
3-(methoxymethyl)-5-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties may include reactivity, acidity or basicity, and redox potential .Aplicaciones Científicas De Investigación
Catalysis Design and Polymerization
3-(2-Methoxy-1,1-dimethylethyl)pyrazole and similar compounds have been synthesized and investigated for their role in catalysis design, particularly in the ring-opening polymerization of cyclic esters. This research highlights the potential of pyrazole derivatives in polymer science, focusing on the formation of new ligands with hemilabile ether appendages (Chisholm et al., 2007).
Alkylation Studies
Studies on the alkylation of alkali metal pyrazolates, such as 3-methyl-5-carbomethoxy-pyrazole and 3-methyl-5-ethyl-pyrazole, offer insights into chemical reactions involving 3-(methoxymethyl)-5-methyl-1H-pyrazole. This research provides valuable information on the reactivity and potential applications of these compounds in organic synthesis (Mayer-Sommer & Schmidt, 1974).
Tautomerism and Structural Analysis
The study of NH-pyrazoles, including various derivatives, has contributed to understanding the structural and tautomerism aspects of pyrazole compounds. X-ray crystallography and NMR spectroscopy have been pivotal in determining these structures, aiding in the development of new pyrazole-based materials (Cornago et al., 2009).
Corrosion Inhibition
Pyranopyrazole derivatives, such as those related to this compound, have shown promise as corrosion inhibitors for mild steel in acidic solutions. This application is significant in industrial contexts where metal corrosion is a challenge (Yadav et al., 2016).
Preparation and Structure of Pyrazole Derivatives
The preparation and structural analysis of various 1H-pyrazole derivatives provide insights into their potential applications in different fields, including medicinal chemistry and material science (Wang et al., 2013).
Electrochemical Studies
Electrochemical studies involving pyrazolone derivatives, including 1-phenyl-3-methyl-5-pyrazolone, have explored their potential applications in synthesizing organic compounds and medical applications, such as analgesics (Zhad et al., 2012).
Mecanismo De Acción
Target of Action
For instance, methoxymethyl groups have been found in compounds targeting the CLDN18.2 protein , and in the production of steroid hormones like pregnenolone and progesterone .
Mode of Action
For example, in the case of the compound Zolbetuximab, the methoxymethyl group may play a role in the compound’s interaction with the CLDN18.2 protein .
Biochemical Pathways
Methoxymethyl groups have been implicated in the biosynthesis of steroid hormones . In this process, the methoxymethyl group may be involved in the transformation of cholesterol and phytosterol into progesterone .
Pharmacokinetics
For instance, the pharmacokinetics of certain cephalosporin prodrugs with methoxymethyl groups have been studied, showing that these compounds can be well-absorbed and metabolized .
Result of Action
For instance, in the production of steroid hormones, the methoxymethyl group may play a role in the transformation of cholesterol and phytosterol into progesterone .
Safety and Hazards
Propiedades
IUPAC Name |
3-(methoxymethyl)-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-6(4-9-2)8-7-5/h3H,4H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUMXRHDEOSKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37599-51-2 |
Source


|
| Record name | 3-(methoxymethyl)-5-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine](/img/structure/B2815553.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B2815554.png)
![5-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815556.png)
![5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2815559.png)

![2-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2815562.png)



![9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2815571.png)



